Cas no 2137638-71-0 (2-bromo-4-(3-phenylpropyl)-1,3-thiazole)

2-bromo-4-(3-phenylpropyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(3-phenylpropyl)-1,3-thiazole
- EN300-1124246
- 2137638-71-0
-
- Inchi: 1S/C12H12BrNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
- InChI Key: VCDWHGXRKINZFE-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 280.98738g/mol
- Monoisotopic Mass: 280.98738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
- XLogP3: 4.6
2-bromo-4-(3-phenylpropyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124246-0.1g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 0.1g |
$829.0 | 2023-10-26 | |
Enamine | EN300-1124246-0.5g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 0.5g |
$905.0 | 2023-10-26 | |
Enamine | EN300-1124246-5g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 5g |
$2732.0 | 2023-10-26 | |
Enamine | EN300-1124246-0.05g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 0.05g |
$792.0 | 2023-10-26 | |
Enamine | EN300-1124246-5.0g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1124246-1g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 1g |
$943.0 | 2023-10-26 | |
Enamine | EN300-1124246-1.0g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1124246-0.25g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 0.25g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1124246-2.5g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 95% | 2.5g |
$1848.0 | 2023-10-26 | |
Enamine | EN300-1124246-10.0g |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole |
2137638-71-0 | 10g |
$4052.0 | 2023-05-23 |
2-bromo-4-(3-phenylpropyl)-1,3-thiazole Related Literature
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on 2-bromo-4-(3-phenylpropyl)-1,3-thiazole
Introduction to 2-Bromo-4-(3-Phenylpropyl)-1,3-Thiazole (CAS No. 2137638-71-0)
2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole (CAS No. 2137638-71-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a phenylpropyl substituent in its structure imparts unique chemical and biological properties, making it an intriguing candidate for further investigation.
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Thiazoles are widely studied due to their ability to form stable complexes with various metal ions and their potential as scaffolds for drug discovery. The 2-bromo substitution on the thiazole ring can enhance the compound's reactivity and provide opportunities for further chemical modifications, such as cross-coupling reactions. The 3-phenylpropyl substituent, on the other hand, introduces aromatic character and hydrophobicity, which can influence the compound's pharmacokinetic properties.
In recent years, 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole has been explored for its potential in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. Research has shown that thiazole derivatives can exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). The bromine atom in the structure may play a crucial role in enhancing the compound's affinity for these enzymes, thereby improving its efficacy.
Beyond anti-inflammatory properties, 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole has also been investigated for its potential as an anticancer agent. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the bromine atom and the phenylpropyl substituent may contribute to the compound's ability to interact with specific cellular targets, such as kinases and transcription factors, which are often dysregulated in cancer cells.
In addition to its therapeutic applications, 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole has been used as a building block in synthetic chemistry. Its unique structure makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce various functional groups onto the thiazole ring, thereby expanding its chemical diversity and potential applications.
The synthesis of 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole typically involves multistep procedures that require careful optimization to achieve high yields and purity. One common approach is to start with a suitable thioamide or thiourea derivative and undergo cyclization under appropriate conditions to form the thiazole ring. The subsequent introduction of the bromine atom and the phenylpropyl substituent can be achieved through various synthetic strategies, such as electrophilic bromination and nucleophilic substitution reactions.
The physical properties of 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole, including its melting point, solubility, and stability, are important considerations for both synthetic chemists and pharmaceutical researchers. These properties can influence the compound's handling and storage conditions as well as its formulation into drug products. For instance, its solubility in different solvents can affect its bioavailability when administered orally or intravenously.
In conclusion, 2-Bromo-4-(3-Phenylpropyl)-1,3-thiazole (CAS No. 2137638-71-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in areas such as anti-inflammatory agents and anticancer drugs. Ongoing research continues to uncover new insights into its biological activities and synthetic methodologies, paving the way for future advancements in drug discovery and development.
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